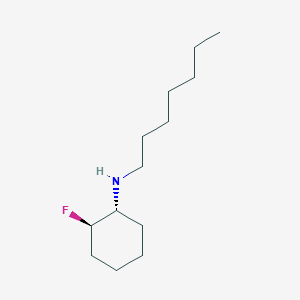![molecular formula C8H18N2O B1485625 trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol CAS No. 2165581-58-6](/img/structure/B1485625.png)
trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol, also known as trans-2-amino-1-cyclobutanol, is an organic compound belonging to the family of cyclobutanol derivatives. It is a colorless, water-soluble liquid with a characteristic odor and a molecular weight of 156.24 g/mol. Trans-2-amino-1-cyclobutanol has been studied for its potential use in various scientific and medical applications, particularly as a precursor for synthesizing other molecules.
Applications De Recherche Scientifique
Trans-2-amino-1-cyclobutanol has been studied for its potential use in various scientific and medical applications. It is used as a precursor in the synthesis of a variety of compounds, including amino acids, peptides, and drugs. In addition, it is used in the synthesis of polymers, polysaccharides, and polypeptides. It is also used in the synthesis of proteins, lipids, and carbohydrates.
Mécanisme D'action
The mechanism of action of trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol is not yet fully understood. However, it is known that the compound acts as a proton donor, donating a proton to the substrate molecule. This proton donation results in the formation of a new bond between the substrate molecule and the trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol molecule. The new bond is then stabilized by hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
Trans-2-amino-1-cyclobutanol has been studied for its potential biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been reported to have neuroprotective effects and to modulate the activity of certain enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol in laboratory experiments is its low cost. In addition, it is relatively easy to synthesize and is stable in aqueous solutions. However, the compound is not very soluble in organic solvents and has a low boiling point, which can limit its use in certain experiments.
Orientations Futures
Future research on trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol could focus on its potential use as a drug or therapeutic agent. Additional studies could be conducted to further elucidate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol, such as its use in the synthesis of polymers, polysaccharides, and polypeptides. Finally, further studies could be conducted to explore the potential toxicity of trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol and its potential side effects.
Propriétés
IUPAC Name |
(1R,2R)-2-(4-aminobutylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-5-1-2-6-10-7-3-4-8(7)11/h7-8,10-11H,1-6,9H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDISLNHRZYVHHZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)
![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)